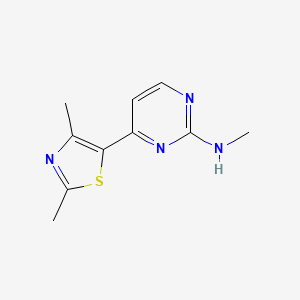

4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine

Descripción general

Descripción

4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine is a heterocyclic compound that features both a thiazole and a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine typically involves multi-step reactions. One common method involves the reaction of 2,4-dimethylthiazole with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution at Pyrimidine Positions

The pyrimidine ring undergoes regioselective substitution due to electron-withdrawing effects from the adjacent amine. Key reactions include:

The C-5 position of the pyrimidine exhibits reactivity toward palladium-catalyzed cross-coupling, enabling diversification of the aromatic system .

Modification of the Thiazole Ring

The 2,4-dimethylthiazole moiety participates in electrophilic substitutions and oxidations:

Oxidation of the thiazole sulfur to sulfoxide occurs without ring opening under mild conditions . The methyl groups resist direct functionalization but can be oxidized to carboxylic acids under strong conditions.

Functionalization of the N-Methylamine Group

The secondary amine undergoes alkylation and acylation:

The amine’s nucleophilicity is moderated by conjugation with the pyrimidine ring, requiring activated electrophiles for efficient reactions.

Ring-Forming Reactions

The compound participates in cyclocondensation to form fused heterocycles:

| Reactant | Conditions | Product | Source |

|---|---|---|---|

| Benzoyl isothiocyanate | DIAD, THF (25°C, 20h) | 1,2,4-thiadiazole hybrid | |

| Chloroacetyl chloride | K₂CO₃, DMF (80°C) | Thiazolo[5,4-d]pyrimidine |

These reactions exploit the amine’s ability to act as a nucleophile in tandem with the pyrimidine’s electron deficiency .

Photochemical and Catalytic Reactions

Emerging methodologies enable advanced functionalization:

| Reaction Type | Catalysts/Reagents | Application | Source |

|---|---|---|---|

| C–H Activation | Ru(bpy)₃Cl₂, visible light | Direct arylation at thiazole C-5 | |

| Click Chemistry | CuSO₄, sodium ascorbate | Triazole conjugation |

Photoredox catalysis enables regioselective C–H bond functionalization without prefunctionalization .

Critical Analysis of Reaction Selectivity

-

Steric Effects : The 2,4-dimethyl groups on the thiazole hinder electrophilic attacks at C-5, favoring C-4 substitutions .

-

Electronic Effects : The pyrimidine ring directs nucleophilic attacks to C-4 and C-5 positions due to resonance stabilization .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-couplings by stabilizing charged intermediates .

This compound’s versatility in nucleophilic, electrophilic, and catalytic transformations makes it a valuable scaffold in medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions for amine reactions and rigorously control temperatures to prevent decomposition.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. Studies indicate that derivatives of 4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine exhibit activity against various bacterial strains, including resistant species. For instance, a study demonstrated that modifications of this compound led to enhanced efficacy against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes involved in disease pathways. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids in pathogens. This property positions it as a potential lead compound for treating parasitic infections .

Pesticidal Activity

The compound's thiazole component is known for its pesticidal properties. Research indicates that formulations containing this compound can effectively control fungal pathogens in crops. Field trials have shown significant reductions in disease incidence in crops like wheat and rice when treated with this compound .

Plant Growth Promotion

Additionally, studies suggest that the compound may promote plant growth by enhancing nutrient uptake and stimulating root development. This dual functionality makes it an attractive candidate for use in sustainable agriculture practices .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials such as polymers and nanocomposites. Research has explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties .

Photovoltaic Devices

Emerging studies suggest potential applications in photovoltaic devices where the compound could serve as an organic semiconductor due to its electronic properties. Initial findings indicate that devices incorporating this compound exhibit improved efficiency compared to traditional materials .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against S. aureus and E. coli |

| Anticancer | Induces apoptosis in MCF-7 and HeLa cells | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase | |

| Agricultural Science | Pesticidal Activity | Reduces fungal pathogens in wheat and rice |

| Plant Growth Promotion | Enhances nutrient uptake | |

| Material Science | Functional Materials | Improves thermal stability in polymer composites |

| Photovoltaic Devices | Increased efficiency compared to traditional materials |

Mecanismo De Acción

The mechanism of action of 4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

2,4-dimethylthiazole: Shares the thiazole ring but lacks the pyrimidine moiety.

N-methylpyrimidin-2-amine: Contains the pyrimidine ring but lacks the thiazole moiety.

Thiazole derivatives: Various thiazole derivatives with different substituents on the thiazole ring.

Uniqueness

4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine is unique due to the combination of the thiazole and pyrimidine rings, which imparts specific chemical and biological properties.

Actividad Biológica

4-(Dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine, with the CAS number 674333-58-5, is a compound that belongs to the class of 2,4,5-trisubstituted thiazoles. This compound has garnered attention for its potential biological activities, including antimicrobial properties and effects on cellular processes. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C10H12N4S

- Molecular Weight : 220.29 g/mol

- Structure : The compound features a thiazole ring substituted at positions 2 and 5, along with a pyrimidine moiety.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have demonstrated effectiveness against various bacterial strains. A study reported that certain thiazole derivatives showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Thiazole Derivative A | 32.6 | Higher than itraconazole |

| Thiazole Derivative B | 47.5 | Comparable to standard drugs |

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cyclin-dependent kinases (CDKs) involved in cell cycle regulation. This suggests a dual role in both antimicrobial and anti-inflammatory contexts .

Cytotoxicity and Cell Cycle Regulation

Studies have shown that this compound influences cell cycle progression. It acts at the G1-S transition to promote transcriptional programs necessary for DNA synthesis while also modulating G2 progression . This activity is crucial for understanding its potential as an anticancer agent.

Case Studies

-

Study on Antimicrobial Properties :

- Researchers synthesized a series of thiazole derivatives and tested their antimicrobial efficacy.

- Results indicated that specific substitutions at the thiazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

- Cell Cycle Analysis :

Propiedades

IUPAC Name |

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-6-9(15-7(2)13-6)8-4-5-12-10(11-3)14-8/h4-5H,1-3H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXWUUDZINQPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674333-58-5 | |

| Record name | 4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.